molecular formula C6H10O3 B3385477 2,2-Dimethoxycyclobutan-1-one CAS No. 63703-48-0

2,2-Dimethoxycyclobutan-1-one

Cat. No.: B3385477
CAS No.: 63703-48-0
M. Wt: 130.14 g/mol
InChI Key: SBFQWWVQEZBZMJ-UHFFFAOYSA-N
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Description

2,2-Dimethoxycyclobutan-1-one is a versatile cyclobutane-based chemical scaffold designed for advanced organic synthesis and drug discovery research. Cyclobutane rings are increasingly valued in medicinal chemistry for their ability to impart rigidity, modulate conformation, and improve the metabolic stability and bioavailability of lead compounds . This ketone reagent features a unique geminal dimethoxy group, making it a valuable synthetic intermediate for constructing complex molecular architectures. Researchers can leverage this compound as a key precursor in the stereoselective synthesis of more functionalized cyclobutane derivatives, such as amino acids and diamines, which are crucial for developing peptidomimetics, surfactants, and low-molecular-weight gelators . In pharmaceutical research, cyclobutane-containing scaffolds are found in various bioactive molecules and are used to mimic peptide structures, creating non-hydrolysable peptidomimetics with excellent stability against proteases and potential for mitochondrial targeting . Furthermore, the inherent rigidity of the cyclobutane ring makes this compound a candidate for the development of new materials, including polymers and ligands for metal cations . The specific stereochemistry and functionalization of this compound provide a defined three-dimensional framework that is essential for exploring structure-activity relationships and for the rational design of novel functional molecules. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2,2-dimethoxycyclobutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-8-6(9-2)4-3-5(6)7/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFQWWVQEZBZMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC1=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,2 Dimethoxycyclobutan 1 One and Highly Functionalized Cyclobutanone Scaffolds

Advanced Cycloaddition Strategies

Cycloaddition reactions, particularly [2+2] cycloadditions, are among the most powerful and widely used methods for the construction of cyclobutane (B1203170) rings. nih.govresearchgate.net These reactions involve the union of two unsaturated molecules to form a four-membered ring.

[2+2] Cycloadditions Involving Ketene (B1206846) Acetals for Gem-Dimethoxycyclobutanone Formation

The [2+2] cycloaddition of ketenes with various olefins is a well-established method for preparing cyclobutanones. researchgate.net Specifically, the reaction of ketene acetals with electron-deficient alkenes or ketenes provides a direct route to cyclobutanones bearing a gem-dimethoxy substituent at the 2-position. This transformation is particularly useful for creating the 2,2-dimethoxycyclobutan-1-one scaffold. The reaction typically proceeds via a concerted [π2s + π2a] cycloaddition, although stepwise mechanisms involving zwitterionic intermediates can also occur, depending on the substrates and reaction conditions. The use of ketene acetals is advantageous due to their increased nucleophilicity compared to simple enol ethers, which facilitates the reaction with electrophilic partners.

A general scheme for this reaction involves the in situ generation of a ketene, which then reacts with a dimethoxy-substituted alkene (ketene acetal). Alternatively, a ketene acetal (B89532) can react with an activated ketenophile. The resulting cycloadduct is the gem-dimethoxycyclobutanone.

Table 1: Examples of [2+2] Cycloadditions for Gem-Dimethoxycyclobutanone Synthesis

Ketene Precursor/KeteneKetene Acetal/OlefinReaction ConditionsProductRef.
Dichloroketene (from trichloroacetyl chloride and zinc)1,1-DimethoxyetheneThermal3,3-Dichloro-2,2-dimethoxycyclobutan-1-one nih.gov
Ketene (from diketene)1,1-DimethoxypropeneThermal2,2-Dimethoxy-3-methylcyclobutan-1-one
Benzyloxyketene1,1-DimethoxyetheneThermal3-Benzyloxy-2,2-dimethoxycyclobutan-1-one

Photochemical and Thermal [2+2] Cycloadditions of Enones and Related Precursors

Photochemical and thermal [2+2] cycloadditions are powerful methods for synthesizing cyclobutane rings and have been extensively used in the synthesis of complex natural products. nih.govresearchgate.netacs.org The photochemical [2+2] cycloaddition between an enone and an alkene is a classic example of this type of reaction. wikipedia.org Upon photoexcitation, the enone is promoted to an excited state, which then reacts with a ground-state alkene in a stepwise fashion through a diradical intermediate to form the cyclobutane ring. wikipedia.org These reactions can exhibit high levels of regio- and stereoselectivity. researchgate.net

Thermal [2+2] cycloadditions are also viable, particularly for electron-rich alkenes reacting with electron-poor partners like ketenes or keteniminium salts. nih.govresearchgate.net For instance, the reaction of in situ-generated keteniminium salts with vinyl boronates provides a one-step approach to borylated cyclobutanes. nih.govresearchgate.net

Table 2: Examples of Photochemical and Thermal [2+2] Cycloadditions

Reactant 1Reactant 2ConditionsProductRef.
CyclopentenoneEtheneUV irradiationBicyclo[3.2.0]heptan-6-one researchgate.net
MaleimideStyreneUV irradiation (370 nm)Phenyl-substituted cyclobutane-fused succinimide nih.gov
N,N-DimethylisobutyramideVinyl pinacol (B44631) boronateTriflic anhydride (B1165640), collidine (thermal)Borylated cyclobutane nih.govresearchgate.net
CarvoneItselfSunlightCarvone-camphor (dimer) wikipedia.org

Asymmetric [2+2] Cycloaddition Approaches to Enantiopure Cyclobutanones

The development of asymmetric [2+2] cycloaddition reactions has been a significant advancement, allowing for the synthesis of enantiomerically enriched cyclobutanones. nih.govresearchgate.netacs.orgacs.org These methods often employ chiral catalysts to control the stereochemical outcome of the reaction. Chiral Lewis acids, for example, can coordinate to one of the reactants, creating a chiral environment that directs the approach of the second reactant.

One notable example is the use of a chiral titanium reagent to catalyze the asymmetric [2+2] cycloaddition of substituted ketenes with vinyl sulfides. acs.org This approach provides access to optically active cyclobutanones with high enantioselectivity. Similarly, dienamine catalysis, in combination with H-bonding activation, has been employed in formal enantioselective organocatalyzed [2+2] cycloaddition reactions. nih.govresearchgate.net Furthermore, chiral phosphoric acids have been used as catalysts in enantioselective [2+2] cycloadditions.

Table 3: Chiral Catalysts in Asymmetric [2+2] Cycloadditions

Catalyst TypeReactantsProduct TypeEnantiomeric Excess (ee)Ref.
Chiral Titanium ComplexKetenes and Vinyl SulfidesChiral CyclobutanonesHigh acs.org
Chiral Phosphoric AcidAlkenes and KetenesChiral CyclobutanonesUp to 99% nih.gov
Chiral ThioureaAllene and OlefinChiral CyclobutanesHigh nih.gov
Chiral Oxazaborolidinium Ionα-Silyloxyacroleins and Diazoestersα-SilyloxycyclobutanonesUp to 98% nih.govacs.org

Rearrangement-Based Synthetic Routes

Rearrangement reactions provide an alternative and powerful strategy for the synthesis of cyclobutanones, often from readily available precursors. These methods involve the migration of a carbon or other group to an electron-deficient center, leading to a change in the ring structure.

Pinacol-Type and Semipinacol Rearrangements for Cyclobutanone (B123998) Formation

The Pinacol rearrangement is a classic organic reaction that converts a 1,2-diol to a carbonyl compound under acidic conditions. wikipedia.orgchemistrysteps.comslideshare.net This reaction proceeds through the formation of a carbocation intermediate, followed by a 1,2-alkyl or -aryl shift. When cyclic diols are used, this rearrangement can lead to ring expansion or contraction. wikipedia.orgorganic-chemistry.org

The semipinacol rearrangement is a related and highly versatile transformation for the synthesis of ketones, including cyclobutanones. rsc.org This reaction involves the rearrangement of a β-hydroxy-substituted substrate with a good leaving group adjacent to the hydroxyl group. Semipinacol rearrangements have been successfully applied to the synthesis of highly functionalized and enantioenriched cyclobutanones. nih.govacs.orgacs.org For instance, a Lewis acid-catalyzed asymmetric synthesis of cyclobutanones has been developed through a tandem cyclopropanation/semipinacol rearrangement. nih.govacs.orgacs.org

Table 4: Examples of Pinacol and Semipinacol Rearrangements in Cyclobutanone Synthesis

SubstrateConditionsRearrangement TypeProductRef.
1-VinylcyclopropanolHalogenating agent and chiral phosphoric acidSemipinacolβ-Halospirocyclobutanone acs.org
α-Silyloxyacrolein and diazoesterChiral oxazaborolidinium ion catalystSemipinacolα-Silyloxycyclobutanone nih.govacs.orgacs.org
Tertiary vinylic cyclopropyl (B3062369) alcoholsChiral dual-hydrogen-bond donor and HClSemipinacolCyclobutanone with α-quaternary stereocenter organic-chemistry.org
Substituted 1,2-cyclobutanediolAcidPinacolCyclopentanone (ring expansion) or cyclopropanecarbaldehyde (ring contraction) organic-chemistry.orgrsc.org

Ring Expansion and Contraction Strategies from Diverse Precursors

Ring expansion and ring contraction reactions are valuable tools for the synthesis of cyclobutanone derivatives from other ring systems. nih.govresearchgate.netresearchgate.netbohrium.comrsc.org These transformations are often driven by the release of ring strain or the formation of a more stable product.

Ring expansion of cyclopropanols is a common method for synthesizing cyclobutanones. nih.govnih.gov For example, the acid-catalyzed rearrangement of 1-vinylcyclopropanols can lead to the formation of cyclobutanones. Transition metal-catalyzed ring expansions of olefinic cyclopropanols have also been developed. acs.org Additionally, free radical-promoted ring expansions of cyclobutanone derivatives can be used to construct larger rings. researchgate.netresearchgate.netbohrium.com

Ring contraction strategies can also be employed to synthesize cyclobutanes. rsc.orgrsc.orgacs.orgnih.gov For instance, the stereoselective ring contraction of pyrrolidines has been shown to produce cyclobutanes. acs.org This process involves the extrusion of nitrogen from a 1,1-diazene intermediate, followed by rapid C-C bond formation. acs.org

Table 5: Examples of Ring Expansion and Contraction for Cyclobutane Synthesis

Starting MaterialReaction TypeConditionsProductRef.
Olefinic CyclopropanolRing ExpansionGold or Palladium Catalystα-Vinyl Cyclobutanone acs.org
CyclobutanolRing ExpansionNBS-promotedAzaspirocycle nih.gov
Pyrrolidine derivativeRing ContractionIodonitrene speciesSubstituted Cyclobutane acs.org
Five-membered ring alkenyl boronate complexRing ContractionPhotoredox catalysisCyclobutyl boronic ester nih.gov

Chemo- and Regioselective Functionalization of Cyclobutanone Derivatives

The functionalization of pre-existing cyclobutanone scaffolds is a primary strategy for creating diverse and complex molecules. Due to the strained nature of the four-membered ring, cyclobutanones can undergo a variety of transformations, including rearrangements, ring expansions, and fragmentations. sfu.ca Controlling the chemo- and regioselectivity of these reactions is crucial for their synthetic utility.

Functionalization at the alpha-position (α-position) adjacent to the carbonyl group is a common and powerful strategy for elaborating the cyclobutanone core. sfu.caresearchgate.net Historically, many α-functionalization methods relied on organometallic reagents or metal-catalyzed transformations. nih.gov However, recent advancements have focused on more eco-friendly organocatalytic procedures. nih.gov

Key alpha-functionalization methodologies include:

Organocatalytic α-Allylation : The McMillan group developed an enantioselective organocatalytic α-allylation of cyclic ketones using singly occupied molecular orbital (SOMO) catalysis. nih.gov In this method, an enamine generated from the cyclobutanone is oxidized to a radical cation, which then reacts with an allylsilane to afford the α-allylated product with high enantioselectivity. nih.gov

Aldol (B89426) Reactions : Direct aldol reactions between cyclobutanone and various aldehydes can be catalyzed by primary amines derived from natural amino acids. nih.gov These reactions can produce α-functionalized cyclobutanones with good yields and high enantioselectivity. nih.gov For instance, the reaction of 2-hydroxycyclobutanone with aromatic aldehydes, catalyzed by (S)-tryptophan, proceeds with complete regioselectivity to yield 2,2-disubstituted cyclobutanones. nih.gov

Transition Metal-Catalyzed Arylation and Vinylation : Palladium-catalyzed reactions have been successfully employed for the α-arylation of cyclobutanones. sfu.ca This methodology has been extended to include the introduction of vinyl groups at the alpha position, further expanding the synthetic utility of these intermediates. sfu.ca

Michael Additions : The organocatalytic Michael addition of cyclobutanone derivatives to nitroalkenes allows for the stereocontrolled creation of α-quaternary centers. researchgate.net Bifunctional organocatalysts based on cinchona alkaloids can control up to three contiguous stereogenic centers with excellent yields and enantioselectivity. researchgate.net

Reaction Type Catalyst/Reagent Substrates Product Key Features
α-AllylationImidazolidinone catalyst / CANCyclobutanone, Allylsilaneα-Allyl cyclobutanoneEnantioselective, SOMO catalysis nih.gov
Aldol ReactionPrimary amine organocatalystCyclobutanone, Aromatic aldehydesα-(Hydroxyalkyl) cyclobutanoneHigh enantioselectivity, works in brine nih.gov
α-ArylationPalladium catalystCyclobutanoneα-Aryl cyclobutanoneExpands scope of functionalization sfu.ca
Michael AdditionCinchona alkaloid catalyst2-Substituted cyclobutanone, Nitroalkenesα-Alkyl, α-substituted cyclobutanoneCreates quaternary stereocenters researchgate.net

While α-functionalization is prevalent, methods for derivatization at positions distal to the carbonyl group (e.g., the C3 position) are crucial for accessing a wider range of molecular diversity. A key strategy in this area is the desymmetrization of meso-cyclobutanone derivatives.

An important example is the enantio- and diastereoselective desymmetrization of 3-substituted cyclobutanones achieved through an N-phenylsulfonyl-(S)-proline catalyzed aldol reaction. nih.gov This process affords 2,3-functionalized cyclobutanones with excellent control over both diastereoselectivity and enantioselectivity. nih.gov Another advanced approach involves the use of C-H functionalization logic. acs.org By employing a directing group, such as an aminoquinoline, it is possible to achieve palladium-catalyzed arylation of methylene (B1212753) C-H bonds, allowing for functionalization at positions that are typically less reactive. acs.org

Catalytic Approaches in this compound Synthesis

Catalysis plays a central role in the modern synthesis of cyclobutanone rings, offering pathways that are efficient, selective, and atom-economical. Both organocatalysis and transition metal catalysis have been instrumental in developing new routes to these strained carbocycles.

Organocatalysis, which utilizes small, metal-free organic molecules to accelerate reactions, has emerged as a powerful, eco-friendly tool in cyclobutanone synthesis and functionalization. nih.gov These catalysts have been successfully applied in various transformations. nih.gov For example, the enantioselective synthesis of polyhydroquinolines via the Hantzsch reaction can be achieved with good yields and excellent enantiomeric excesses using a BINOL-phosphoric acid catalyst. nih.gov

In the context of cyclobutanones, organocatalysts are particularly effective in:

Aldol-Based Desymmetrization : As mentioned previously, catalysts like N-phenylsulfonyl-(S)-proline can induce highly stereoselective aldol reactions on 3-substituted cyclobutanones. nih.gov

Baeyer-Villiger Oxidation : Chiral flavine derivatives and chiral phosphoric acids have been used as metal-free catalysts for the Baeyer-Villiger oxidation of cyclobutanones, producing the corresponding lactones with good yields and enantioselectivity. nih.gov

Formal [2+2] Cycloadditions : A tandem iminium–enamine activation of enals, catalyzed by organic molecules, can initiate a vinylogous Friedel–Crafts alkylation followed by a formal [2+2] cycloaddition to yield highly functionalized cyclobutanes with excellent stereocontrol. rsc.org

Transition metal catalysis provides powerful and versatile methods for constructing the cyclobutane core through various cycloaddition reactions. nih.gov These methods are prized for their ability to assemble complex cyclic systems in a single step with high control over stereochemistry. nih.gov

Key transition metal-catalyzed reactions include:

[2+2] Cycloadditions : The reaction of keteniminium salts with alkenes is a classical and effective method for generating substituted cyclobutanones. scispace.com

[(2+2)+1] Carbocyclizations : The Pauson-Khand reaction (PKR) is a metal-catalyzed [2+2+1] carbocyclization that unites an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. nih.gov A notable example involved the use of a 1,6-enyne with a 1,1-disubstituted alkene, catalyzed by Co₂(CO)₈, to construct a complex tricyclic adduct as a single stereoisomer in the synthesis of (−)-retigeranic acid A. nih.gov

[4+2+2] Cycloadditions : Rhodium- and cobalt-based catalytic systems can effect [4+2+2] cycloadditions between enynes or dienes and a 1,3-butadiene (B125203) coupling partner. researchgate.netnih.gov These reactions are powerful for constructing eight-membered rings fused to other cyclic systems. nih.gov

Novel Precursors and Emerging Synthetic Techniques (e.g., Flow Chemistry Integration)

The search for novel precursors and the development of advanced synthetic technologies are driving innovation in the synthesis of cyclobutanone derivatives. nih.gov One of the most significant emerging techniques is the integration of flow chemistry, which offers improved safety, scalability, and efficiency compared to traditional batch methods. scispace.comrsc.org

A prime example is the synthesis of 2-substituted cyclobutanones via the [2+2] cycloaddition of keteneiminium salts and ethylene (B1197577) gas. scispace.comrsc.org This reaction can be problematic in batch processes due to the handling of gaseous ethylene and the use of triflic anhydride. scispace.com A flow chemistry approach elegantly solves these issues. rsc.org

In a typical flow setup, a solution of an amide precursor is pumped through a tube-in-tube reactor, which allows for the safe and controlled introduction of ethylene gas under pressure. scispace.com This stream is then combined with a solution of triflic anhydride at a T-piece, and the reaction proceeds in a heated coil reactor. scispace.com This method provides rapid and mild reaction conditions, broad functional group compatibility, and good to excellent yields. rsc.orgresearchgate.net The process is not only safer but also potentially scalable for industrial applications. scispace.com

Amide Precursor Product Yield (%)
N-Methoxy-N-methyl-2-phenylacetamide2-Phenylcyclobutanone89
N-Methoxy-N-methyl-2-(4-methoxyphenyl)acetamide2-(4-Methoxyphenyl)cyclobutanone91
N-Methoxy-N-methyl-2-(p-tolyl)acetamide2-(p-Tolyl)cyclobutanone85
N-Methoxy-N-methyl-2-(4-(trifluoromethyl)phenyl)acetamide2-(4-(Trifluoromethyl)phenyl)cyclobutanone72
Methyl 2-(2-(methoxy(methyl)amino)-2-oxoethyl)benzoate2-(2-(Methoxycarbonyl)phenyl)cyclobutanone52
2-(4-Chlorophenyl)-N-methoxy-N-methylacetamide2-(4-Chlorophenyl)cyclobutanone68
N-Methoxy-N-methyl-2-hexylacetamide2-Hexylcyclobutanone96
N-Methoxy-N-methyl-4-phenylbut-3-ynamide2-(Phenylethynyl)cyclobutanone47

Table based on data from flow synthesis of 2-substituted cyclobutanones. scispace.comrsc.org

Reactivity Profiles and Mechanistic Investigations of 2,2 Dimethoxycyclobutan 1 One

Carbonyl Reactivity and Nucleophilic Additions

The reactivity of the carbonyl group in 2,2-dimethoxycyclobutan-1-one is a focal point of its chemical behavior. The presence of the four-membered ring and the adjacent geminal dimethoxy substituents introduces unique steric and electronic factors that govern the outcomes of nucleophilic additions.

Stereochemical Control in Additions to the Ketonic Moiety

Nucleophilic addition to the carbonyl carbon of this compound transforms the sp²-hybridized carbon into an sp³-hybridized center, creating a new stereocenter. The stereochemical outcome of this addition is dictated by the trajectory of the incoming nucleophile, which is influenced by the steric environment of the cyclobutanone (B123998) ring. libretexts.org

The two methoxy (B1213986) groups at the C2 position create a sterically congested environment on one face of the molecule. Consequently, a nucleophile will preferentially approach the carbonyl carbon from the less hindered, opposite face. This principle of steric-approach control leads to a predictable diastereoselectivity in reactions with various nucleophiles. libretexts.org For instance, in the reduction of the ketone with hydride reagents, the hydride ion is expected to attack from the face opposite to the bulky dimethoxy group, leading to the predominant formation of one diastereomer of the corresponding alcohol. While specific studies on this compound are not abundant, the general principles of nucleophilic addition to cyclic ketones suggest that the steric hindrance imposed by the C2 substituents is the primary factor controlling facial selectivity. researchgate.net

Table 1: Predicted Stereochemical Outcome of Nucleophilic Addition

Reagent/Nucleophile Predicted Major Product Diastereomer Rationale
Sodium borohydride (B1222165) (NaBH₄) trans-2,2-Dimethoxycyclobutan-1-ol Attack from the face opposite the dimethoxy group.

Electronic Influence of Geminal Dimethoxy Substituents on Carbonyl Electrophilicity

The electrophilicity of the carbonyl carbon is modulated by the electronic effects of the adjacent geminal dimethoxy groups. These substituents exert two opposing effects: the electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+R).

The oxygen atoms of the methoxy groups are highly electronegative, leading to a significant -I effect. This effect withdraws electron density from the C2 carbon and, subsequently, from the C1 carbonyl carbon, increasing its partial positive charge and thus enhancing its electrophilicity. This makes the carbonyl carbon more susceptible to nucleophilic attack compared to an unsubstituted cyclobutanone.

However, it is also important to consider the potential for ground-state destabilization. Some studies have proposed that strong electron-withdrawing substituents can decrease resonance stabilization in the ground state of carbonyl compounds, which can contribute to increased reactivity. nih.gov Recent theoretical investigations into carbonyl electrophilicity also suggest that reactivity is primarily controlled by electrostatic attractions between the carbonyl compound and the nucleophile, rather than solely by frontier molecular orbital interactions. rsc.orgucm.esvu.nl In the case of this compound, the inductive withdrawal by the methoxy groups enhances the positive electrostatic potential on the carbonyl carbon, favoring strong interaction with incoming nucleophiles.

Ring-Opening Reactions of the Cyclobutanone Core

The inherent ring strain of the cyclobutane (B1203170) ring makes this compound susceptible to ring-opening reactions under various conditions. These reactions provide pathways to linear, functionalized molecules that are otherwise difficult to synthesize.

Acid-Catalyzed Ring-Opening Mechanisms and Products

Under acidic conditions, the carbonyl oxygen of this compound is protonated, which significantly enhances the electrophilicity of the carbonyl carbon and activates the strained ring. khanacademy.org This protonation facilitates nucleophilic attack, often by the solvent (e.g., water or an alcohol), leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate is coupled with the cleavage of a C-C bond in the ring to relieve ring strain.

The mechanism is analogous to the acid-catalyzed ring-opening of other strained rings like epoxides. stackexchange.comlibretexts.orglibretexts.org The cleavage typically occurs at the C1-C2 bond due to the stability of the resulting intermediate, which is influenced by the gem-dimethoxy group. The reaction with an alcohol (ROH) as the nucleophile and solvent results in the formation of a γ-keto ester.

Mechanism Outline:

Protonation: The carbonyl oxygen is protonated by the acid catalyst.

Nucleophilic Attack: A molecule of solvent (e.g., methanol) attacks the activated carbonyl carbon.

Ring Opening: The tetrahedral intermediate collapses, cleaving the C1-C2 bond. This step is driven by the release of the approximately 26 kcal/mol of ring strain in the cyclobutanone ring.

Product Formation: The resulting open-chain species is protonated at the C2 position, which, after elimination and tautomerization, yields the final product, methyl 4,4-dimethoxy-4-oxobutanoate.

Nucleophile-Initiated Ring-Opening Pathways (e.g., Methoxide (B1231860), Thiolate)

Strong nucleophiles can also induce the ring-opening of this compound under basic or neutral conditions. The reaction is initiated by the attack of the nucleophile on the electrophilic carbonyl carbon. The resulting tetrahedral alkoxide intermediate undergoes a retro-aldol-type fragmentation, driven by the release of ring strain.

When sodium methoxide is used as the nucleophile in methanol (B129727), it attacks the carbonyl group. The resulting intermediate can then cleave the C1-C2 bond. This pathway leads to the formation of methyl 4-methoxybutanoate derivatives after workup. Similarly, a thiolate nucleophile (RS⁻) will attack the carbonyl to form a hemithioacetal anion, which can then fragment to yield a thioester product. These reactions are valuable for transforming the cyclic ketone into functionalized linear chains.

Table 2: Products of Nucleophile-Initiated Ring-Opening

Nucleophile Initial Adduct Ring-Opening Driving Force Final Product Type (after workup)
Methoxide (CH₃O⁻) Tetrahedral alkoxide Ring strain release γ-Keto ester

Radical-Type Ring-Opening Processes

Radical reactions provide another avenue for the ring-opening of the cyclobutanone core. nih.gov These processes are often initiated photochemically. Upon absorption of UV light, this compound can undergo a Norrish Type I cleavage. This reaction involves the homolytic cleavage of one of the C-C bonds adjacent to the carbonyl group.

Due to the substitution pattern, the cleavage of the C1-C2 bond is common, leading to the formation of a diradical intermediate. This diradical is highly reactive and can undergo several subsequent transformations, including:

Decarbonylation: Loss of a molecule of carbon monoxide to form a new cyclopropane-containing radical, which can then rearrange or react further.

Intramolecular Rearrangement: Hydrogen abstraction or other rearrangements to form unsaturated open-chain products, such as an unsaturated ester.

The specific pathway taken by the diradical intermediate depends on the reaction conditions and the stability of the potential products. These radical-based ring-openings are a key feature of cyclobutanone photochemistry and offer synthetic routes to complex acyclic structures. rsc.orgrsc.orgresearchgate.net

Factors Influencing Regioselectivity and Stereoselectivity in Ring Cleavage

The ring cleavage of cyclobutanone derivatives is a reaction of significant synthetic interest, providing access to a variety of linear organic molecules. The regioselectivity and stereoselectivity of this process are dictated by several factors, including the nature of the substituents on the cyclobutane ring, the reaction conditions (thermal, photochemical, or catalytic), and the specific mechanism of cleavage.

For this compound, the primary factors influencing the cleavage of the C1-C2 and C1-C4 bonds are the electronic effects of the ketone and the gem-dimethoxy groups, as well as the inherent strain of the four-membered ring.

Electronic Effects: The carbonyl group at C1 is an electron-withdrawing group, which polarizes the adjacent C1-C2 and C1-C4 bonds. The gem-dimethoxy group at C2, being an acetal (B89532), is an electron-donating group. This electronic push-pull relationship can influence the bond strengths and the stability of intermediates formed during cleavage. In acid-catalyzed ring openings, protonation of the carbonyl oxygen would further enhance the electrophilicity of the C1 carbon, making the adjacent bonds more susceptible to nucleophilic attack or rearrangement.

Steric Factors: The bulky gem-dimethoxy group at the C2 position can introduce steric strain, which may be released upon ring opening. This strain can influence the conformational preferences of the ring and the transition states of cleavage reactions.

Reaction Conditions:

Thermal Cleavage: Under thermal conditions, cyclobutanones can undergo conrotatory ring opening to form vinyl ketenes. For this compound, two pathways are possible, leading to different ketene (B1206846) intermediates. The regioselectivity would be influenced by the stability of the resulting ketene.

Photochemical Cleavage: Photochemical excitation, typically involving a Norrish Type I cleavage, generates a 1,4-diradical intermediate. The stability of the two possible diradicals, formed by cleavage of the C1-C2 or C1-C4 bond, will determine the major pathway. Cleavage of the C1-C2 bond would yield a more stabilized radical at the C2 position due to the capto-dative effect of the adjacent methoxy groups and the carbonyl group.

Catalytic Cleavage: Transition metal-catalyzed C-C bond activation offers another route for ring cleavage. nih.gov For instance, metals like rhodium or iridium can insert into the C-C bond, and the regioselectivity of this insertion would be governed by the electronic and steric profile of the substituents. nih.gov

The stereochemical outcome of ring cleavage is highly dependent on the reaction mechanism. Concerted thermal reactions often proceed with high stereospecificity, governed by orbital symmetry rules. researchgate.net In contrast, reactions proceeding through stepwise diradical or ionic intermediates may lead to a loss of stereochemical information, resulting in mixtures of stereoisomers.

Photochemistry and Excited-State Dynamics of Cyclobutanones

The photochemistry of cyclobutanones is characterized by complex excited-state dynamics due to their inherent ring strain. organic-chemistry.org Upon absorption of UV light, cyclobutanone is typically excited from the ground state (S₀) to the first (S₁) or second (S₂) singlet excited states, which correspond to n→π* and 3s←n transitions, respectively. organic-chemistry.org

The relaxation pathways from these excited states are rapid and compete with each other:

Internal Conversion: The molecule can rapidly decay from a higher excited state (like S₂) to a lower one (S₁) through non-radiative internal conversion. organic-chemistry.org

Intersystem Crossing: The singlet excited state can convert to a triplet excited state (T₁), which can then undergo different reactions.

Chemical Reactions: From the excited states, cyclobutanones can undergo several characteristic photochemical reactions, primarily Norrish Type I cleavage.

For the parent cyclobutanone, excitation leads to α-cleavage, forming a 1,4-acyl-alkyl diradical. This diradical can then undergo several subsequent reactions:

Decarbonylation: Loss of carbon monoxide (CO) to yield cyclopropane (B1198618) and propene. organic-chemistry.org

Ring Opening: Formation of an oxacarbene, which can rearrange to form ketene and ethene. organic-chemistry.org

Ring Closure: Re-formation of the starting cyclobutanone.

The presence of the gem-dimethoxy group at the C2 position in this compound is expected to significantly influence these photochemical pathways. Substituents can alter the energy levels of the excited states, the rates of intersystem crossing and internal conversion, and the stability of the diradical intermediates. rsc.org The electron-donating methoxy groups can stabilize an adjacent radical center, potentially favoring the cleavage of the C1-C2 bond over the C1-C4 bond. This would preferentially form a diradical with one radical center at the substituted C2 position. The subsequent fate of this specific diradical would dictate the final product distribution.

Rearrangement Chemistry and Fragmentation Pathways

Skeletal rearrangements provide powerful methods for transforming cyclic structures. For this compound, the Wolff and Beckmann rearrangements represent potential, albeit hypothetical, pathways for ring contraction and ring expansion, respectively.

Wolff Rearrangement: The Wolff rearrangement involves the conversion of an α-diazoketone into a ketene, which can then be trapped by a nucleophile. wikipedia.org This reaction typically results in a ring contraction if the starting diazo ketone is cyclic. For this compound to undergo this rearrangement, it would first need to be converted into its corresponding α-diazo ketone, 2-diazo-3,3-dimethoxycyclobutan-1-one. Photochemical or thermal decomposition of this precursor would lead to the expulsion of dinitrogen (N₂) and the formation of a carbene intermediate. organic-chemistry.org Subsequent 1,2-migration of the C4-carbon would yield a cyclopropyl (B3062369) ketene derivative. Trapping this reactive ketene with a nucleophile like water or an alcohol would produce a cyclopropanecarboxylic acid or ester, respectively. organic-chemistry.org

Beckmann Rearrangement: The Beckmann rearrangement transforms an oxime into an amide or a lactam in the case of cyclic oximes. wikipedia.org The reaction is typically acid-catalyzed and proceeds via the migration of the group anti-periplanar to the leaving group on the oxime nitrogen. organic-chemistry.org The oxime of this compound would present two possible migrating groups: the C2 carbon (bearing the dimethoxy groups) and the C4 carbon (a methylene (B1212753) group).

The regioselectivity of the rearrangement is determined by which of these two groups migrates. This is dictated by the stereochemistry of the oxime (E or Z isomer) and the inherent migratory aptitude of the groups. Generally, the group that is anti to the hydroxyl group on the oxime will migrate. If a mixture of oxime isomers is formed, a mixture of two different five-membered γ-lactams could be produced. The migration of the more substituted C2 carbon would lead to a lactam with the nitrogen atom adjacent to the quaternary, dimethoxy-substituted carbon. Conversely, migration of the C4 methylene group would result in a different lactam isomer.

Table 1: Predicted Products of Skeletal Rearrangements

RearrangementRequired PrecursorKey IntermediatePredicted Product Class
Wolff Rearrangement2-Diazo-3,3-dimethoxycyclobutan-1-oneCyclopropyl keteneCyclopropanecarboxylic acid derivative
Beckmann RearrangementThis compound oximeNitrilium ionγ-Lactam

Decarbonylation, the elimination of a molecule of carbon monoxide (CO), is a characteristic fragmentation pathway for cyclobutanones, particularly under photochemical conditions. nih.gov As mentioned in the photochemistry section, this process is initiated by a Norrish Type I cleavage of one of the α-carbon-carbonyl carbon bonds.

For this compound, the photochemical decarbonylation would proceed as follows:

α-Cleavage: Upon UV irradiation, the C1-C2 or C1-C4 bond cleaves homolytically to form a 1,4-diradical. As noted, cleavage of the C1-C2 bond is likely favored due to the stabilization of the resulting radical at C2 by the two methoxy groups.

CO Extrusion: The resulting acyl radical can then lose a molecule of carbon monoxide to form a 1,3-diradical.

Product Formation: This 1,3-diradical can subsequently cyclize to form a substituted cyclopropane, namely 1,1-dimethoxycyclopropane.

This photochemical decarbonylation pathway provides a route to highly strained cyclopropane derivatives from corresponding cyclobutanone precursors. nsf.gov

Oxidation and Reduction Chemistry

The chemical reactivity of this compound is also defined by the oxidation and reduction of its ketone functional group.

Oxidation: A prominent oxidation reaction for ketones is the Baeyer-Villiger oxidation, which converts a ketone into an ester (or a lactone from a cyclic ketone) using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.org The reaction involves the insertion of an oxygen atom adjacent to the carbonyl carbon. The regioselectivity of this insertion is determined by the migratory aptitude of the adjacent carbon atoms. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. jk-sci.com

In the case of this compound, the two carbons adjacent to the carbonyl are C2 (a quaternary carbon) and C4 (a secondary carbon). Based on the established migratory preferences, the more substituted C2 carbon would be expected to migrate preferentially. This would lead to the insertion of an oxygen atom between C1 and C2, resulting in the formation of a five-membered lactone. The strain of the four-membered ring also facilitates this ring-expansion reaction. nih.gov

Reduction: The carbonyl group of this compound is readily reduced to a secondary alcohol using standard hydride reducing agents. libretexts.org

Sodium borohydride (NaBH₄): This is a mild reducing agent that will selectively reduce the ketone to an alcohol without affecting other functional groups like the acetal. youtube.com The reaction is typically carried out in a protic solvent like methanol or ethanol.

Lithium aluminum hydride (LiAlH₄): This is a much stronger reducing agent that will also effectively reduce the ketone. chemistrysteps.com It must be used in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. chemistrysteps.com

Both reagents would convert this compound into 2,2-dimethoxycyclobutan-1-ol. The acetal functionality is stable under these basic or neutral reduction conditions.

Table 2: Summary of Oxidation and Reduction Reactions

Reaction TypeReagent(s)Predicted Major Product
Baeyer-Villiger Oxidationm-CPBA or other peroxyacids3,3-Dimethoxydihydrofuran-2(3H)-one (a γ-lactone)
ReductionNaBH₄ in MeOH, or LiAlH₄ in THF2,2-Dimethoxycyclobutan-1-ol

Advanced Spectroscopic and Computational Approaches for Structural and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including complex cyclobutanone (B123998) derivatives. It provides detailed information about the carbon-hydrogen framework, atom connectivity, and stereochemical relationships.

While one-dimensional ¹H and ¹³C NMR spectra offer initial structural insights, complex substituted cyclobutanones often exhibit signal overlap and complex coupling patterns that necessitate the use of two-dimensional (2D) NMR techniques for unambiguous assignment. researchgate.net Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are routinely employed to piece together the molecular puzzle. nih.gov

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For a substituted cyclobutanone, COSY would reveal the correlations between the protons at the C3 and C4 positions of the cyclobutane (B1203170) ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of carbon resonances based on their attached, and usually more easily assigned, protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is crucial for determining stereochemistry, such as the relative orientation of substituents on the cyclobutane ring. nih.gov

For instance, 2D NMR spectroscopy was instrumental in resolving the structure of cyclobutane-type photodimers of thymidylyl-(3'----5')-thymidine, confirming their cis-syn and trans-syn geometries. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for 2,2-Dimethoxycyclobutan-1-one.
Position¹³C Shift (δ, ppm)¹H Shift (δ, ppm)MultiplicityKey HMBC Correlations (¹H → ¹³C)
C1 (C=O)~208--H3, H4
C2~100---OCH₃, H3
C3~35~2.8tC1, C2, C4
C4~15~2.0tC1, C3
-OCH₃~52~3.2sC2

Determining the stereochemistry of chiral cyclobutanone derivatives is critical, and NMR provides several methods to achieve this. When dealing with enantiomers, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be used. These reagents interact with the enantiomers to form diastereomeric complexes, which are distinguishable in the NMR spectrum, allowing for the determination of enantiomeric excess.

In diastereomeric compounds, the different spatial arrangement of atoms leads to distinct chemical shifts and coupling constants. For example, the stereochemistry of 2-t-butyl-2-cyano-3-phenylcyclobutanone was elucidated through a complete analysis of its ¹H NMR spectrum, where the coupling constants and chemical shifts were indicative of the relative positions of the substituents. acs.org Anisotropy effects, where magnetically anisotropic groups (like a phenyl ring or carbonyl group) shield or deshield nearby protons depending on their spatial orientation, are also powerful probes of stereochemistry. NOE experiments are particularly useful in this context, as the magnitude of the NOE enhancement is inversely proportional to the sixth power of the distance between two protons, providing definitive information on their spatial proximity. researchgate.net

X-ray Crystallography for Precise Molecular Architecture and Absolute Configuration of Solid Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. youtube.com For derivatives of this compound that can be crystallized, this technique provides unambiguous information on bond lengths, bond angles, and the absolute configuration of stereocenters.

The puckered nature of the cyclobutane ring and the orientation of its substituents can be precisely mapped. This is exemplified in studies of other complex cyclobutanones, where X-ray analysis was used to confirm the anti-configuration of an aldol (B89426) adduct of 2-hydroxycyclobutanone. mdpi.com Similarly, a comprehensive study of 2-substituted cyclobutane-α-amino acid derivatives utilized X-ray diffraction to understand conformational preferences in the solid state. acs.org This level of structural detail is crucial for understanding reaction mechanisms and structure-activity relationships.

Table 2: Representative Crystallographic Data for a Hypothetical Cyclobutanone Derivative.
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.56
b (Å)10.23
c (Å)9.87
β (°)105.4
Volume (ų)832.1
Z4
R-factor0.045

Mass Spectrometry (MS) for Reaction Monitoring and Complex Mixture Analysis

Mass spectrometry is a powerful analytical technique valued for its high sensitivity and ability to provide molecular weight information. In the context of this compound, MS is essential for confirming the mass of the synthesized product and for analyzing complex reaction mixtures. researchgate.net

Modern advancements have enabled the use of MS for real-time, on-line reaction monitoring, particularly in flow chemistry systems. rsc.orgrsc.org Techniques like electrospray ionization (ESI) can be coupled directly to a reactor, allowing for the continuous tracking of reactants, intermediates, and products. durham.ac.uk This approach provides valuable kinetic data and can help identify unstable intermediates, leading to a deeper mechanistic understanding and faster optimization of reaction conditions to maximize the yield of the desired cyclobutanone product. advion.com For instance, miniature ESI-MS systems can be integrated with flow chemistry platforms to rapidly screen starting materials, monitor reactive intermediates, and guide the optimization of parameters like temperature and residence time. durham.ac.uk The analysis of complex mixtures, such as crude reaction outputs, is often facilitated by coupling liquid chromatography with mass spectrometry (LC-MS), which separates the components before they are detected by the mass spectrometer. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule and is highly effective for identifying functional groups. dtic.mil For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretch. Due to the ring strain of the four-membered ring, this band appears at a characteristically high frequency, typically around 1780-1800 cm⁻¹, compared to the ~1715 cm⁻¹ observed in acyclic ketones. researchgate.net

Other key vibrational modes include:

C-O Stretching: The two methoxy (B1213986) groups will give rise to strong C-O stretching bands, usually in the 1150-1050 cm⁻¹ region.

C-H Stretching: The aliphatic C-H stretching vibrations of the cyclobutane ring and methoxy groups will appear just below 3000 cm⁻¹.

Ring Puckering: The low-frequency region of the Raman spectrum is particularly useful for observing the ring-puckering vibrations of the cyclobutane ring, which provides information about its conformation. elsevierpure.com

By comparing the experimental spectra with those of related compounds or with theoretically calculated spectra, a complete vibrational assignment can be made, confirming the presence of all key functional groups and providing insights into the molecule's conformational state. dtic.mil

Table 3: Characteristic IR Absorption Frequencies for this compound.
Vibrational ModeFunctional GroupExpected Frequency (cm⁻¹)Intensity
C-H StretchAlkyl (sp³)2850-3000Medium
C=O StretchCyclobutanone~1785Strong
CH₂ ScissoringCyclobutane Ring~1465Medium
C-O StretchAcetal (B89532)1050-1150Strong

Quantum Chemical and Computational Studies

Quantum chemical calculations provide a powerful theoretical complement to experimental data, offering deep insights into molecular structure, stability, and reactivity. ucl.ac.uk For cyclobutanone and its derivatives, computational methods like Density Functional Theory (DFT) and high-level ab initio calculations (e.g., Coupled-Cluster Singles and Doubles, CCSD) are used to predict various properties. ucl.ac.uk

Key applications include:

Structural Optimization: Calculations can determine the minimum energy geometry of the molecule. For cyclobutanone, computations have confirmed that the ground state has a puckered Cₛ symmetry, with the planar C₂ᵥ structure being a transition state for ring inversion. ucl.ac.uk

Spectroscopic Prediction: NMR chemical shifts, coupling constants, and vibrational frequencies (IR and Raman) can be calculated. Comparing these theoretical spectra with experimental results aids in the assignment of complex spectra and validates the proposed structure.

Mechanistic Investigation: Computational studies can map out reaction pathways, calculate activation energies, and characterize transition states. This is invaluable for understanding the mechanisms of cyclobutanone formation and its subsequent reactions.

Excited-State Dynamics: Advanced methods can simulate the behavior of the molecule after absorbing light, predicting photochemical reaction pathways, such as the Norrish Type-I cleavage common to ketones. Recent studies on cyclobutanone have used quantum dynamics simulations to predict its behavior upon photoexcitation, modeling its relaxation from the S₂ to the S₁ state and subsequent ring-opening. ucl.ac.ukarxiv.org

These computational studies not only rationalize experimental observations but also possess predictive power, guiding future experimental work in the synthesis and application of complex cyclobutanone derivatives. ucl.ac.uk

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. acs.orgmdpi.commdpi.com It is particularly useful for predicting the properties of molecules like this compound. DFT calculations can provide detailed information on the molecule's electronic distribution, which is fundamental to understanding its reactivity.

One of the key applications of DFT is the prediction of spectroscopic properties. For instance, DFT can be used to calculate the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. These theoretical spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to observed absorption bands. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be predicted, aiding in the structural elucidation of complex molecules. researchgate.net

DFT is also employed to explore the reactivity of molecules by calculating various electronic descriptors. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in this regard. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For this compound, DFT could be used to understand how the methoxy groups influence the electronic properties and reactivity of the cyclobutanone ring.

Furthermore, DFT is utilized to study the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the most likely reaction pathways and the structures of transition states. escholarship.orgresearchgate.net This is instrumental in understanding reaction kinetics and selectivity. For example, in the context of cycloaddition reactions involving cyclobutanone derivatives, DFT has been used to elucidate the origins of periselectivity. escholarship.org

Table 1: Predicted Spectroscopic Data for a Substituted Cyclobutanone using DFT

PropertyPredicted ValueExperimental Value
Carbonyl Stretch (cm⁻¹)17851780
¹³C NMR Shift (C=O) (ppm)205.3204.8
¹H NMR Shift (α-protons) (ppm)3.153.10

Note: The data in this table is illustrative and based on typical values for substituted cyclobutanones. Actual values for this compound would require specific DFT calculations.

Transition State Modeling and Reaction Pathway Elucidation

Understanding the mechanism of a chemical reaction requires detailed knowledge of the transition states that connect reactants to products. Transition state modeling is a computational technique used to determine the geometry and energy of these fleeting structures. By locating the transition state on the potential energy surface, chemists can calculate the activation energy of a reaction, which is a key factor in determining its rate.

For reactions involving this compound, such as ring-opening or cycloaddition reactions, transition state modeling can provide invaluable insights. researchgate.netresearchgate.net For example, DFT calculations have been employed to elucidate the mechanisms of rhodium- and nickel-catalyzed intramolecular [4 + 2] cycloadditions of cyclobutanone with an alkene. acs.org These studies reveal the intricate details of the reaction pathway, including oxidative addition, C=C bond insertion, and reductive elimination steps.

The elucidation of reaction pathways often involves mapping out the entire potential energy surface, identifying all intermediates and transition states. This allows for a comprehensive understanding of the reaction mechanism, including any competing pathways. For instance, in the photochemical dynamics of cyclobutanone, computational studies have been crucial in mapping the reaction pathways following photoexcitation. researchgate.netresearchgate.net

Table 2: Calculated Activation Energies for a Hypothetical Reaction of a Cyclobutanone Derivative

Reaction PathwayTransition StateActivation Energy (kcal/mol)
Ring OpeningTS125.4
[2+2] CycloadditionTS232.1

Note: This data is hypothetical and serves to illustrate the type of information obtained from transition state modeling.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is not static; it is constantly in motion, with bonds vibrating and rotating. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, with its flexible methoxy groups, understanding the preferred conformations is crucial for predicting its properties and reactivity.

Computational methods, such as DFT, can be used to calculate the relative energies of different conformers, identifying the most stable (lowest energy) structures. This information is important for understanding how the molecule will behave in different environments.

Molecular dynamics (MD) simulations provide a more dynamic picture of molecular behavior. arxiv.org In an MD simulation, the motion of each atom in the molecule is calculated over time by solving Newton's equations of motion. This allows researchers to observe how the molecule moves and changes shape, providing insights into its flexibility and dynamics. MD simulations can be used to study a wide range of phenomena, from simple conformational changes to complex processes like protein-ligand binding. In the context of cyclobutanone research, MD simulations have been used to study the photoexcited dynamics of cyclobutanone. cosmosproject.co.ukaip.orgbohrium.comaip.org

Applications of Cheminformatics in Cyclobutanone Research

Cheminformatics is a field that combines chemistry, computer science, and information science to store, analyze, and retrieve chemical information. researchgate.net It plays a crucial role in modern drug discovery and materials science. nih.govneovarsity.org In the context of cyclobutanone research, cheminformatics tools can be used in several ways.

One important application is the creation and analysis of chemical databases. Large databases of chemical structures and their properties can be mined to identify trends and relationships. nih.govyoutube.com For example, a database of cyclobutanone derivatives could be used to develop quantitative structure-activity relationship (QSAR) models. nih.gov These models use statistical methods to relate the chemical structure of a molecule to its biological activity or other properties. QSAR models can then be used to predict the properties of new, untested compounds, helping to guide the design of new molecules with desired characteristics.

Cheminformatics also plays a role in virtual screening, a computational technique used to identify promising drug candidates from large libraries of virtual compounds. By using computational models to predict the activity of each compound, researchers can prioritize which molecules to synthesize and test in the laboratory, saving time and resources.

Strategic Applications of 2,2 Dimethoxycyclobutan 1 One in Diverse Organic Syntheses

A Versatile Synthon for Natural Product Core Structures

The inherent strain of the cyclobutane (B1203170) ring and the presence of the masked 1,3-dicarbonyl functionality make 2,2-dimethoxycyclobutan-1-one an ideal starting material for the synthesis of various natural product core structures. Its ability to undergo ring-opening and ring-expansion reactions provides access to a variety of carbocyclic and heterocyclic frameworks that are prevalent in nature.

Access to Fused and Spirocyclic Systems

The construction of fused and spirocyclic ring systems is a formidable challenge in organic synthesis. This compound offers elegant solutions to this challenge through a variety of strategic transformations. For instance, thermal or Lewis acid-catalyzed reactions of this compound with various dienophiles can lead to the formation of fused bicyclic systems through a formal [4+2] cycloaddition, where the cyclobutanone (B123998) acts as a masked diene.

Furthermore, the ketal functionality can be hydrolyzed to reveal a 1,3-dicarbonyl compound, which can then participate in intramolecular aldol (B89426) or Claisen condensations to generate fused ring systems. These strategies have been successfully employed in the synthesis of various terpenoids and alkaloids.

Spirocyclic systems, which are characterized by two rings sharing a single atom, are also readily accessible from this compound. One common approach involves the reaction of the enolate of the cyclobutanone with bifunctional electrophiles. This leads to the formation of a new ring spiro-fused to the cyclobutane core. Subsequent ring expansion of the cyclobutanone ring can then provide access to more complex spirocyclic architectures.

TransformationResulting SystemKey Reaction Type
Reaction with dienophilesFused bicyclic systems[4+2] Cycloaddition
Intramolecular condensation of the corresponding 1,3-dioneFused ring systemsAldol/Claisen Condensation
Reaction of the enolate with bifunctional electrophilesSpirocyclic systemsAlkylation/Ring Formation

Precursor to Biologically Relevant Scaffolds

Many biologically active natural products and synthetic drugs contain specific molecular scaffolds that are crucial for their activity. This compound serves as a valuable precursor for the synthesis of a variety of these scaffolds. For example, ring expansion of the cyclobutanone ring can lead to the formation of five-, six-, and seven-membered rings, which are common motifs in bioactive molecules.

One notable application is the synthesis of cyclopentenone derivatives, which are found in prostaglandins (B1171923) and other biologically active compounds. This can be achieved through a vinylcyclobutane-cyclopentene rearrangement of a vinyl-substituted cyclobutane derived from this compound.

Furthermore, the 1,3-dicarbonyl functionality, unmasked from the ketal, can be used to construct various heterocyclic scaffolds. For instance, condensation with hydrazines or hydroxylamines can lead to the formation of pyrazoles and isoxazoles, respectively, which are known to exhibit a wide range of biological activities.

Synthesis of Complex Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. This compound provides a versatile platform for the synthesis of a diverse range of complex heterocyclic systems.

Oxygen-, Nitrogen-, and Sulfur-Containing Heterocycles

The reactivity of the carbonyl group and the latent 1,3-dicarbonyl functionality in this compound allows for the facile incorporation of heteroatoms such as oxygen, nitrogen, and sulfur, leading to the formation of a variety of heterocycles.

Oxygen-Containing Heterocycles: Baeyer-Villiger oxidation of this compound can lead to the formation of a lactone, which can serve as a precursor to various oxygen-containing heterocycles. Additionally, ring-opening of the cyclobutanone with nucleophiles, followed by intramolecular cyclization, can provide access to furans and pyrans.

Nitrogen-Containing Heterocycles: As mentioned earlier, condensation of the corresponding 1,3-dione with nitrogen-containing binucleophiles is a straightforward method for the synthesis of pyrazoles and pyrimidines. Furthermore, reductive amination of the carbonyl group, followed by intramolecular reactions, can be utilized to construct nitrogen-containing rings.

Sulfur-Containing Heterocycles: The reaction of the 1,3-dione derived from this compound with sulfur reagents, such as Lawesson's reagent, can be used to synthesize thiophenes. Moreover, the enolate of the cyclobutanone can react with electrophilic sulfur species to introduce sulfur-containing functional groups, which can then be elaborated to form sulfur-containing heterocycles.

HeteroatomHeterocycle ClassSynthetic Approach
OxygenLactones, Furans, PyransBaeyer-Villiger oxidation, Ring-opening/cyclization
NitrogenPyrazoles, PyrimidinesCondensation with binucleophiles
SulfurThiophenesReaction with sulfurizing agents

Contributions to Asymmetric Synthesis and Chiral Pool Derivatization

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. This compound has proven to be a valuable tool in asymmetric synthesis, both as a prochiral starting material and as a scaffold for the introduction of chirality.

Asymmetric reduction of the carbonyl group of this compound using chiral reducing agents can provide access to enantiomerically enriched cyclobutanols. These chiral building blocks can then be used in the synthesis of a variety of complex molecules.

Furthermore, this compound can be derivatized with chiral auxiliaries to control the stereochemistry of subsequent reactions. For example, the formation of a chiral enamine or enolate can allow for diastereoselective alkylation or aldol reactions, leading to the formation of chiral cyclobutane derivatives.

In the context of chiral pool synthesis, where readily available chiral natural products are used as starting materials, this compound can be used to modify and elaborate these chiral scaffolds. Its versatile reactivity allows for the introduction of new stereocenters and the construction of complex molecular architectures with high levels of stereocontrol.

Intermediates for Advanced Functional Molecules

Beyond its applications in the synthesis of natural products and biologically active molecules, this compound also serves as a key intermediate in the preparation of advanced functional molecules. The unique properties of the cyclobutane ring, such as its high ring strain and specific geometric constraints, can be exploited to create molecules with interesting electronic and photophysical properties.

For example, the ring-opening of cyclobutene (B1205218) derivatives, which can be prepared from this compound, can lead to the formation of conjugated dienes. These dienes can be incorporated into polymers and other materials to tune their electronic and optical properties.

Moreover, the ability to introduce a wide range of functional groups onto the cyclobutane scaffold allows for the synthesis of tailored molecules for specific applications in materials science, such as in the development of new liquid crystals, organic light-emitting diodes (OLEDs), and molecular switches. The versatility of this compound makes it a valuable building block for the bottom-up construction of complex functional molecular systems.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,2-Dimethoxycyclobutan-1-one, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : Synthesis typically involves cyclization of diketones or ketones with methoxy groups under acidic or catalytic conditions. For example, retro-synthetic analysis using databases like PubChem and Reaxys suggests cyclobutane ring formation via [2+2] photocycloaddition or intramolecular aldol condensation . Key parameters include solvent choice (e.g., dichloromethane for stability), temperature control (0–25°C to prevent ring strain-induced decomposition), and catalysts (e.g., BF₃·OEt₂ for methoxy group retention). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the compound ≥95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • ¹H/¹³C NMR : Look for methoxy singlet(s) at δ 3.2–3.5 ppm (¹H) and δ 50–55 ppm (¹³C). Cyclobutane ring protons appear as complex splitting patterns (δ 1.5–3.0 ppm) due to ring strain .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ and methoxy C-O at ~1100–1250 cm⁻¹ .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z corresponding to C₆H₁₀O₃ (142 g/mol) with fragmentation patterns reflecting cyclobutane ring cleavage .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in proposed reaction mechanisms for this compound’s ring-opening reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and intermediates. For example, competing pathways (e.g., acid-catalyzed vs. base-mediated ring-opening) can be compared using Gibbs free energy profiles. Validate computational results against experimental kinetic data (e.g., Arrhenius plots) and isotopic labeling studies to confirm mechanistic steps .

Q. What strategies are recommended for addressing discrepancies in reported thermodynamic stability data for this compound?

  • Methodological Answer :

  • Cross-Validation : Replicate studies using Differential Scanning Calorimetry (DSC) and thermogravimetric analysis (TGA) under inert atmospheres to measure decomposition temperatures.
  • Statistical Analysis : Apply ANOVA to compare literature data, accounting for variables like purity (≥95% required) and measurement techniques .
  • Controlled Experiments : Systematically vary humidity, light exposure, and storage conditions to identify degradation pathways .

Q. How can this compound’s reactivity be exploited in asymmetric catalysis, and what chiral auxiliaries are effective?

  • Methodological Answer : The cyclobutane ring’s strain enhances reactivity in [4+2] cycloadditions. Chiral Lewis acids (e.g., Jacobsen’s Co-salen complexes) induce enantioselectivity in Diels-Alder reactions. Screen solvents (e.g., toluene for low polarity) and ligands (e.g., BINOL derivatives) to optimize enantiomeric excess (ee). Monitor ee via chiral HPLC or NMR with europium shift reagents .

Data Presentation and Analysis

Q. What are best practices for presenting and analyzing kinetic data for this compound’s reactions?

  • Methodological Answer :

  • Tabulate Data : Compare rate constants (k) under varying conditions (Table 1).

  • Statistical Tools : Use linear regression for Arrhenius plots (ln k vs. 1/T) to calculate activation energy (Eₐ). Report confidence intervals (95% CI) .

    Temperature (°C)k (s⁻¹)SolventCatalyst
    250.0021DCMNone
    400.0045DCMBF₃·OEt₂

Q. How should researchers design experiments to investigate the compound’s photochemical behavior?

  • Methodological Answer : Use UV-Vis spectroscopy to identify λₘₐₓ for photoexcitation (e.g., 254 nm for cyclobutane rings). Irradiate samples in quartz cuvettes under N₂ atmosphere to prevent oxidation. Monitor product formation via GC-MS or time-resolved FTIR. Include dark controls to distinguish thermal vs. photochemical pathways .

Safety and Compliance

Q. What protocols ensure safe handling of this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis/purification .
  • Waste Disposal : Neutralize acidic/basic residues before disposing in halogenated waste containers .
  • Emergency Measures : In case of exposure, rinse skin with water (15 min) and consult SDS for toxicity data .

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